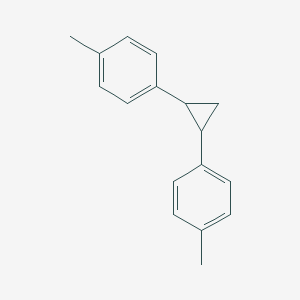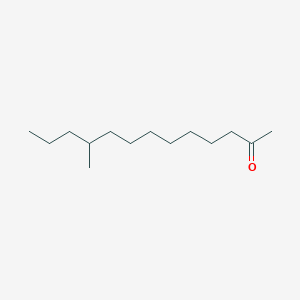
10-Methyltridecan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Methyltridecan-2-one is a chemical compound with the molecular formula C14H28O. It is known for its role as a sex pheromone in certain insect species, particularly the southern corn rootworm, Diabrotica undecimpunctata howardi . This compound is a ketone, characterized by a methyl group attached to the tenth carbon of a tridecane chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methyltridecan-2-one can be achieved through various methods. One notable method involves the Grignard coupling of protected bromohydrins with alkylcuprate . Another method includes the use of hydrazine hydrate, caustic soda, carbinol, absolute ethyl alcohol, and aqueous hydrochloric acid . These reagents and conditions facilitate the formation of the desired ketone structure.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of commercially available starting materials such as octane-1,8-diol . The synthesis is carried out in multiple steps to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
10-Methyltridecan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 10-methyltridecanoic acid, while reduction can produce 10-methyltridecan-2-ol.
Aplicaciones Científicas De Investigación
10-Methyltridecan-2-one has several scientific research applications:
Chemistry: It is used as a model compound in studies of ketone reactivity and synthesis.
Mecanismo De Acción
The mechanism of action of 10-Methyltridecan-2-one as a sex pheromone involves its interaction with specific olfactory receptors in insects. These receptors detect the compound, triggering behavioral responses such as mating attraction . The molecular targets are primarily located in the insect’s antennae, where the pheromone binds to receptor proteins, initiating a signaling cascade that leads to the observed behavioral effects.
Comparación Con Compuestos Similares
Similar Compounds
8-Methyldec-2-yl propanoate: Another pheromone used by the northern corn rootworm.
10-Methyldodecyl acetate: A related compound with similar pheromone activity.
Uniqueness
10-Methyltridecan-2-one is unique due to its specific structure and the position of the methyl group, which confers distinct pheromone activity. Its synthesis and reactivity also differ from similar compounds, making it a valuable subject of study in chemical ecology and pest management .
Propiedades
Número CAS |
126354-09-4 |
|---|---|
Fórmula molecular |
C14H28O |
Peso molecular |
212.37 g/mol |
Nombre IUPAC |
10-methyltridecan-2-one |
InChI |
InChI=1S/C14H28O/c1-4-10-13(2)11-8-6-5-7-9-12-14(3)15/h13H,4-12H2,1-3H3 |
Clave InChI |
NJTTWHKSGLGWQM-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)CCCCCCCC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


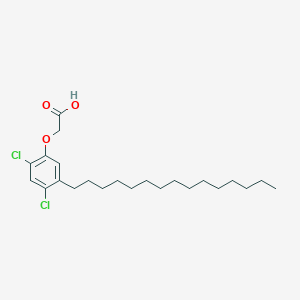

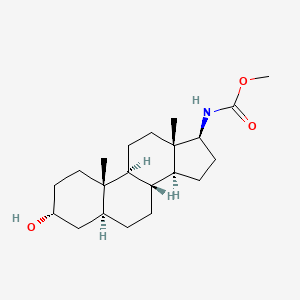
![2-[2-(Ethylamino)benzamido]benzoic acid](/img/structure/B14301294.png)

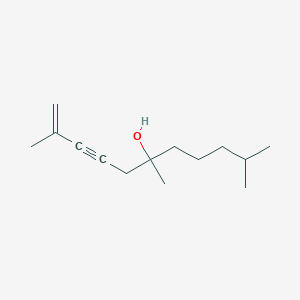

![4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-7,9-dicarboxylic acid](/img/structure/B14301327.png)
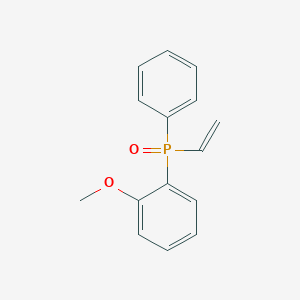
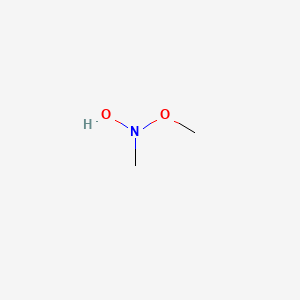
![Furan, 2-[[(2-methyl-2-propenyl)oxy]methyl]-](/img/structure/B14301339.png)
![5-Hydroxynaphtho[2,3-d][1,3]thiazole-4,9-dione](/img/structure/B14301340.png)
![1,3-Dichloro-5-[(3,4-dichlorophenyl)methyl]-2-methylbenzene](/img/structure/B14301343.png)
